Cas no 125883-06-9 ((carboxymethyl)-trimethylammonium hydroxide)

(carboxymethyl)-trimethylammonium hydroxide structure
125883-06-9 structure
Product name:(carboxymethyl)-trimethylammonium hydroxide
CAS No:125883-06-9
MF:C5H12NO2
MW:118.154
CID:2075320
PubChem ID:24884197

(carboxymethyl)-trimethylammonium hydroxide Chemical and Physical Properties

Names and Identifiers

    • (carboxymethyl)-trimethylammonium hydroxide
    • 1-carboxy-N,N,N-trimethylmethanaminium hydroxide
    • Betain
    • betain hydrochloride
    • betaine
    • betaine hydrochloride
    • betaine monohydrate
    • betainium chloride
    • carboxymethyl-trimethyl-ammonium
    • carboxymethyl-trimethyl-ammonium chloride
    • chloride
    • Hydroxid
    • hydroxide
    • carboxy-N,N,N-trimethylmethanaminium chloride
    • glycine betaine
    • trimethyl glycine
    • Trimethylammonio-essigsaeure
    • Trimethyl-carboxymethyl-ammoniumhydroxyd
    • tri-N-methyl-glycinium
    • UNII-TPU0ITR2BR
    • 2-(trimethylazaniumyl)acetate;hydrate
    • TPU0ITR2BR
    • Betaine monohydrate
    • MFCD00150010
    • Tox21_202851
    • BETAINE MONOHYDRATE [WHO-DD]
    • BETAINE MONOHYDRATE [MI]
    • Betaine monohydrate, >=99.0% (NT)
    • 590-47-6
    • FB31874
    • 17146-86-0
    • SCHEMBL285287
    • NCGC00260397-01
    • Methanaminium, 1carboxyN,N,Ntrimethyl, hydroxide
    • (Carboxymethyl)trimethylammonium hydroxide
    • (trimethylazaniumyl)acetate--water (1/1)
    • CS-W011064
    • trimethylammonioacetate monohydrate
    • 125883-06-9
    • CAS-590-47-6
    • carboxy-N,N,N-trimethylmethanaminium hydroxide
    • AKOS015917322
    • DTXCID6029381
    • BETAINE HYDRATE
    • CHEMBL3181853
    • DTXSID7049421
    • glycine betaine monohydrate
    • glycine betaine hydrate
    • Betaine, monohydrate
    • Betaine monohydrate, >=99%
    • EINECS 209-684-7
    • AS-13078
    • 2-(trimethylammonio)acetate hydrate
    • CHEBI:91242
    • Q27163153
    • (trimethylazaniumyl)acetate hydrate
    • trimethylglycine hydroxide
    • MDL: MFCD00150010
    • Inchi: InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2
    • InChI Key: NJZRLXNBGZBREL-UHFFFAOYSA-N
    • SMILES: C[N+](C)(C)CC(=O)[O-].O

Computed Properties

  • Exact Mass: 135.08954328Da
  • Monoisotopic Mass: 135.08954328Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 87.6
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1Ų

(carboxymethyl)-trimethylammonium hydroxide Related Literature

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd